molecular formula C23H15ClN4O2 B2861856 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291834-69-9

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

カタログ番号: B2861856
CAS番号: 1291834-69-9
分子量: 414.85
InChIキー: ZRBQFFIHGBVZQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group at position 3 and a 3-methylphenyl group at position 2. This scaffold is of interest due to its structural similarity to pharmacologically active compounds targeting ion channels (e.g., TRPA1/TRPV1 antagonists) and kinase inhibitors .

特性

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQFFIHGBVZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, and it features a complex structure that includes a phthalazinone core and an oxadiazole ring. The presence of the chlorophenyl and methylphenyl substituents enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives containing the phthalazinone structure have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compounds derived from phthalazinone have been shown to arrest the cell cycle at different phases, particularly in the G2/M phase.
  • Induction of Apoptosis : There is evidence that these compounds can induce apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers such as p53 and caspase 3 .
  • Enzyme Inhibition : The inhibition of key enzymes such as MAPK and Topo II has been linked to the anticancer activity of these compounds, suggesting a multifaceted approach to targeting cancer cell survival pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives based on the phthalazinone scaffold and evaluated their antiproliferative activity. Notably, one derivative exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. The binding affinity and specificity were assessed, confirming the potential for these compounds to act as effective inhibitors .
  • Comparative Activity : A comparative analysis of various phthalazinone derivatives revealed that modifications at specific positions significantly affected their biological activity. For example, substituents at the C4 position were crucial for enhancing anticancer properties .

Data Tables

Compound NameMolecular FormulaActivityMechanism
This compoundC22H23ClN4O3AnticancerCell Cycle Arrest, Apoptosis Induction
Other DerivativesVariesAnticancerEnzyme Inhibition (MAPK, Topo II)

類似化合物との比較

Key Structural Features:

  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking interactions.
  • 4-Chlorophenyl group : Improves lipophilicity and receptor-binding affinity.
  • 3-Methylphenyl group : Modulates steric and electronic properties.

Structural Analogues with Phthalazinone/Oxadiazole Motifs

The following table summarizes structurally related compounds and their properties:

Compound ID/Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound R1: 4-Cl-C6H4; R2: 3-Me-C6H4 Data unavailable Hypothesized TRP channel modulation
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) R1: 4-Cl-C6H4-CH2; Core: Benzimidazolone 381.83 Dual TRPA1/TRPV1 antagonist (IC50: 0.3 µM)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one R1: 4-MeO-C6H4; R2: C6H5 396.41 No activity reported; used in SAR studies
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one R1: 3-Br-C6H4; R2: C6H5 445.27 Potential halogen-dependent selectivity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one R1: 3,4-Me2-C6H3; R2: H 318.34 Explored for kinase inhibition
Key Observations:
  • Halogen Effects : The 4-chlorophenyl group in the target compound may enhance receptor affinity compared to methoxy (electron-donating) or bromo (bulkier) substituents .
  • Core Variations: Replacement of phthalazinone with benzimidazolone (e.g., compound 46) improves TRP antagonist activity but reduces metabolic stability due to increased hydrogen-bonding capacity .
  • Steric Effects : The 3-methylphenyl group in the target compound likely reduces off-target interactions compared to unsubstituted phenyl groups .
ADMET Predictions:
  • Metabolic Stability : 1,2,4-Oxadiazole rings generally resist oxidative metabolism, enhancing half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。